molecular formula C6H10F6OSi B3052367 [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane CAS No. 4071-95-8

[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane

Cat. No.: B3052367
CAS No.: 4071-95-8
M. Wt: 240.22 g/mol
InChI Key: MXRHDODIQIPPQL-UHFFFAOYSA-N
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Description

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is a fluorinated organosilicon compound characterized by a trimethylsilane core substituted with a hexafluoroisopropoxy group. This structure combines the electron-withdrawing effects of the hexafluoroisopropyl moiety with the steric protection of methyl groups on silicon.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F6OSi/c1-14(2,3)13-4(5(7,8)9)6(10,11)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRHDODIQIPPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F6OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961114
Record name [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-95-8
Record name NSC117348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Chemical Reactions Analysis

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane undergoes various types of chemical reactions, including:

Scientific Research Applications

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane involves the formation of a silyl ether bond with the target molecule. This bond formation is facilitated by the nucleophilic attack of the target molecule on the silicon atom of the silylating reagent. The resulting silyl ether is stable under a variety of conditions, making it useful for protecting functional groups during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Molecular Formula Molecular Weight Key Properties Applications
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane (CF₃)₂CHO-Si(CH₃)₃ C₆H₉F₆OSi ~286.2 (estimated) High electronegativity, moderate steric bulk Fluorinated coatings, synthetic intermediates
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane [(CF₃)₂CHO]₃SiH C₉H₄F₁₈O₃Si 530.18 Higher thermal stability, increased fluorine content High-performance polymers, dielectric materials
Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane [(CF₃)₂CHO]₄Si C₁₂H₄F₂₄O₄Si 696.20 Extreme hydrophobicity, low surface energy Water-repellent surfaces, anti-fouling agents
(Trifluoromethyl)trimethylsilane CF₃-Si(CH₃)₃ C₄H₉F₃Si 142.20 High volatility, mild Lewis acidity Trifluoromethylation reagent, semiconductor processing

Key Comparisons

  • Reactivity: The target compound’s hexafluoroisopropoxy group enhances electrophilicity compared to non-fluorinated analogs like triisopropyl((methoxy)oxy)silane . However, it is less reactive than tris- or tetrakis-substituted fluorosilanes due to fewer electron-withdrawing groups. (Trifluoromethyl)trimethylsilane is more reactive in nucleophilic trifluoromethylation but lacks the steric bulk of hexafluoroisopropoxy substituents.
  • Thermal and Chemical Stability: Fluorinated silanes exhibit superior thermal stability. For example, tris[(hexafluoroisopropoxy)]silane decomposes above 300°C, whereas non-fluorinated siloxanes like 1,1,3,3-tetraisopropyldisiloxane degrade below 200°C. The target compound’s stability lies between simpler fluoromethyl silanes and heavily fluorinated derivatives.
  • Physical Properties: Boiling points correlate with molecular weight and fluorine content. The target compound (estimated bp ~150–180°C) is less volatile than (trifluoromethyl)trimethylsilane (bp ~80°C) but more volatile than tetrakis(hexafluoroisopropoxy)silane . Solubility in polar solvents is reduced due to fluorine’s lipophilicity, contrasting with non-fluorinated silanes like triisopropyl((methoxy)oxy)silane .

Biological Activity

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane, also known as HFTMS (hexafluoroisopropyl)trimethylsilane, is a fluorinated silane compound with the molecular formula C₆H₁₀F₆OSi and a molecular weight of approximately 240.22 g/mol. This compound is primarily utilized in organic synthesis as a silylating agent and protecting group for hydroxyl functionalities. Its unique structure and properties make it a subject of interest in various fields, including materials science and organic chemistry.

The compound features six fluorine atoms attached to a propyl group, which contributes to its distinctive chemical behavior. The presence of fluorinated groups often enhances the compound's interactions with biological systems due to their electronegativity and steric effects. These properties can influence membrane permeability and receptor binding.

Biological Activity

While specific biological activity data for (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is limited, several studies suggest that fluorinated compounds can exhibit unique biological interactions:

  • Membrane Permeability : Fluorinated compounds are known to alter membrane fluidity and permeability. The presence of fluorine can enhance the lipophilicity of the compound, potentially affecting how it interacts with cellular membranes.
  • Receptor Binding : The electronegative nature of fluorine may influence binding affinities to various biological receptors. This could lead to altered pharmacokinetics and pharmacodynamics when used in drug formulations.

Case Studies

  • Silylation Reactions : Research indicates that HFTMS can effectively silylate amino acids and peptides without protecting groups. This method allows for the formation of peptide bonds in a one-pot reaction, showcasing its utility in peptide synthesis (Sigma-Aldrich) .
  • Toxicological Profiles : Although direct studies on the toxicological profiles of HFTMS are scarce, related fluorinated compounds have been studied for their potential toxicity. For instance, some studies indicate that perfluoroalkyl substances (PFAS), which share structural similarities with HFTMS, can have adverse effects on human health and the environment.

Applications in Materials Science

HFTMS has potential applications beyond organic synthesis:

  • Surface Modification : Its hydrophobic properties make it suitable for modifying surfaces to enhance water repellency.
  • Coatings : The compound can be used in creating durable coatings with improved chemical resistance due to its unique chemical structure.

Comparative Analysis

The following table compares (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane with similar compounds:

Compound NameMolecular FormulaUnique Features
Tris(trimethylsiloxy)-3-methacryloxypropylsilaneC₁₃H₁₈O₄SiContains methacrylate functionality
(Perfluorobutyl)trimethoxysilaneC₉H₁₂F₄O₃SiLonger perfluoroalkyl chain
HexafluoroisopropanolC₃H₃F₆OSimpler structure without silane functionality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Reactant of Route 2
Reactant of Route 2
[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane

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